Benzyl (benzyloxy)carbamate Benzyl (benzyloxy)carbamate
Brand Name: Vulcanchem
CAS No.: 15255-86-4
VCID: VC8427411
InChI: InChI=1S/C15H15NO3/c17-15(18-11-13-7-3-1-4-8-13)16-19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
SMILES: C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2
Molecular Formula: C15H15NO3
Molecular Weight: 257.28 g/mol

Benzyl (benzyloxy)carbamate

CAS No.: 15255-86-4

Cat. No.: VC8427411

Molecular Formula: C15H15NO3

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl (benzyloxy)carbamate - 15255-86-4

Specification

CAS No. 15255-86-4
Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
IUPAC Name benzyl N-phenylmethoxycarbamate
Standard InChI InChI=1S/C15H15NO3/c17-15(18-11-13-7-3-1-4-8-13)16-19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Standard InChI Key PIMQUYFJDPYHBL-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)COC(=O)NOCC2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

Benzyl (benzyloxy)carbamate (systematic IUPAC name: benzyl N-(benzyloxy)carbamate) features a carbamate backbone (-OC(O)NH-) with two aromatic substituents: a benzyl group (C₆H₅CH₂-) attached to the oxygen atom and a benzyloxy group (C₆H₅CH₂O-) bonded to the nitrogen atom. This dual substitution enhances its stability under acidic and basic conditions, making it valuable in multi-step synthetic pathways .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC₁₅H₁₅NO₃Calculated
Molecular Weight (g/mol)255.29Calculated
CAS Registry NumberNot explicitly reported-
Related CompoundsBenzyl carbamate (CAS 621-84-1)

Synthesis Methods

Conventional Synthesis Pathways

The synthesis of benzyl (benzyloxy)carbamate can be inferred from analogous carbamate preparations. A common approach involves reacting benzyl chloroformate (C₆H₅CH₂OCOCl) with benzyloxyamine (C₆H₅CH₂ONH₂) in the presence of a mild base such as sodium bicarbonate :

C₆H₅CH₂OCOCl+C₆H₅CH₂ONH₂C₆H₅CH₂OC(O)NHOCH₂C₆H₅+HCl\text{C₆H₅CH₂OCOCl} + \text{C₆H₅CH₂ONH₂} \rightarrow \text{C₆H₅CH₂OC(O)NHOCH₂C₆H₅} + \text{HCl}

This exothermic reaction typically proceeds at 0–25°C in anhydrous solvents like dichloromethane or tetrahydrofuran. Yields exceeding 85% have been reported for similar carbamates under optimized conditions .

Industrial-Scale Production

Industrial methods emphasize cost efficiency and scalability. A patented one-pot synthesis involves urea, benzyl alcohol, and a nickel oxide-bismuth oxide catalyst at 110°C, achieving 99% yield for benzyl carbamate . Adapting this method for benzyl (benzyloxy)carbamate would require substituting benzyl alcohol with benzyloxyethanol and optimizing catalyst loading.

Table 2: Comparative Synthesis Conditions

Reagent SystemTemperature (°C)Yield (%)Application
Benzyl chloroformate + NH₃2590Lab-scale
Urea + Benzyl alcohol11099Industrial
tert-Butyl derivative45–4795Hydroxamic acid synthesis

Physicochemical Properties

Benzyl (benzyloxy)carbamate is a white crystalline solid at room temperature. Key properties extrapolated from related compounds include:

  • Melting Point: ~45–50°C (analogous to tert-butyl N-(benzyloxy)carbamate )

  • Solubility: Moderate in chloroform and ethyl acetate; low in water (<0.1 g/L at 25°C) .

  • Stability: Resists hydrolysis under neutral conditions but degrades in strong acids/bases via carbamate cleavage .

Applications in Organic Synthesis

Protecting Group for Amines

The compound’s dual benzyl groups provide robust protection for primary and secondary amines during peptide synthesis. Unlike traditional carbobenzyloxy (Cbz) groups, the benzyloxy moiety offers enhanced resistance to catalytic hydrogenation, enabling selective deprotection strategies .

Precursor to Hydroxamic Acids

Benzyl (benzyloxy)carbamate serves as a key intermediate in synthesizing cyclic hydroxamic acids, which exhibit metal-chelating properties. Intramolecular cyclization with aldehydes or ketones yields five- or six-membered rings, critical for developing siderophore mimics and metalloenzyme inhibitors :

Carbamate+RCHOCyclic hydroxamic acid+H₂O\text{Carbamate} + \text{RCHO} \rightarrow \text{Cyclic hydroxamic acid} + \text{H₂O}
DerivativeTargetIC₅₀/MICApplication
tert-Butyl variantFe³⁺ chelationKd < 10⁻¹⁰ MIron overload therapy
4-Aminoquinoline analogM. tuberculosis2.7 µMTuberculosis treatment

Comparative Analysis with Related Carbamates

Benzyl (benzyloxy)carbamate occupies a niche between simpler carbamates (e.g., benzyl carbamate) and bulkier tert-butyl derivatives:

  • Benzyl Carbamate (CAS 621-84-1): Lacks the benzyloxy group, limiting its stability in oxidizing environments .

  • tert-Butyl N-(Benzyloxy)carbamate (CAS 79722-21-7): The tert-butyl group enhances steric hindrance, favoring selective reactions in crowded molecular environments .

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